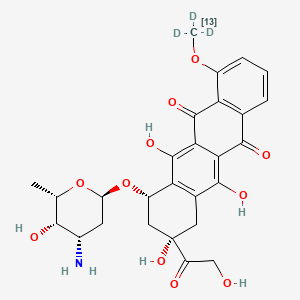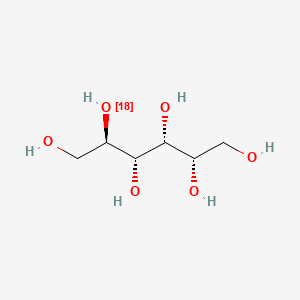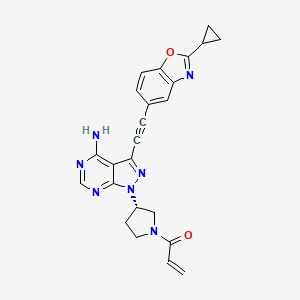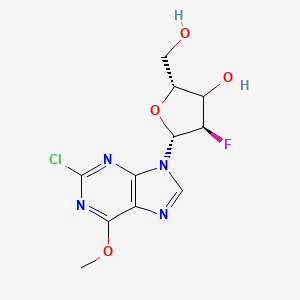
disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate, also known as Acid Orange 10 or Orange G, is an organic sodium salt. It is the disodium salt of 7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonic acid. This compound is commonly used as a dye in various applications, including histological staining and as a colorant in the food industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate involves the diazotization of aniline followed by coupling with 7-hydroxy-1,3-naphthalenedisulfonic acid. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid used for the diazotization step. The resulting diazonium salt is then coupled with the naphthalene derivative to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often isolated as a yellow-red or vermilion powder or crystalline tablets, which are then used in various applications .
化学反应分析
Types of Reactions
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed
Oxidation: Various oxidized derivatives of the naphthalene ring.
Reduction: Aromatic amines such as aniline and naphthylamines.
Substitution: Halogenated or sulfonated derivatives of the original compound.
科学研究应用
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate has several scientific research applications:
Histological Staining: Used as a dye in microscopic examination of cells and tissues to highlight specific features such as nuclei and cytoplasm.
Biological Research: Employed in staining techniques to study cell structures and functions.
Industrial Applications: Utilized as a colorant in the food industry and in the production of various consumer goods.
作用机制
The mechanism of action of disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate involves its ability to bind to specific cellular components, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This binding results in the staining of cells and tissues, allowing for enhanced visualization under a microscope .
相似化合物的比较
Similar Compounds
Disodium 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonate:
Disodium 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate: Another variant used in histological staining.
Uniqueness
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate is unique due to its specific structural features, such as the presence of both hydroxyl and sulfonic acid groups, which contribute to its strong staining properties and versatility in various applications .
属性
分子式 |
C16H10N2Na2O7S2 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC 名称 |
disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI 键 |
HSXUHWZMNJHFRV-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)

![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)





![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)


